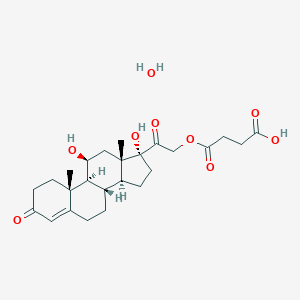

Hydrocortisone hemisuccinate hydrate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

It is commonly used for its anti-inflammatory and anti-allergic properties . This compound is a derivative of hydrocortisone, which is a naturally occurring corticosteroid produced by the adrenal cortex.

准备方法

Synthetic Routes and Reaction Conditions

The preparation of hydrocortisone hemisuccinate hydrate involves the reaction of hydrocortisone with succinic anhydride in the presence of a basic catalyst. The reaction typically occurs at temperatures between 20°C and 40°C and requires stirring for 5 to 30 hours . The mixture is then filtered, and the filtrate is treated with water and an organic solvent to precipitate the product, which is then washed and dried to obtain this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet pharmaceutical standards .

化学反应分析

Types of Reactions

Hydrocortisone hemisuccinate hydrate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions typically occur under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which can have different pharmacological properties and applications .

科学研究应用

Treatment of Inflammatory Conditions

Hydrocortisone hemisuccinate hydrate is utilized in various formulations such as topical creams, enemas, and intravenous solutions to manage inflammatory conditions. It is effective in treating:

- Ulcerative Colitis : Administered as an enema to reduce inflammation in the gastrointestinal tract .

- Dermatoses : Used topically for corticosteroid-responsive skin conditions .

Management of Adrenal Insufficiency

In veterinary medicine, hydrocortisone hemisuccinate has been studied for its efficacy in managing Addisonian crisis in dogs. A retrospective study compared its use against traditional glucocorticoid treatments like prednisolone and dexamethasone. Findings indicated that while hydrocortisone is well-tolerated, it did not demonstrate significant advantages over traditional therapies regarding electrolyte normalization or hospitalization duration .

Case Studies on Scorpion Envenomation

A notable study investigated the impact of hydrocortisone hemisuccinate on patients suffering from severe scorpion envenomation. The research involved a pairwise retrospective case-control study where patients receiving hydrocortisone were compared with those who did not receive any steroids. The results indicated no significant improvement in clinical outcomes, including ICU stay length and mortality rates between the two groups .

Veterinary Research

Research involving hydrocortisone hemisuccinate in dogs with hypoadrenocorticism showed that its administration as a continuous rate infusion (CRI) resulted in effective control of hyperkalemia and was well-tolerated . This application highlights its potential role in veterinary endocrinology.

Pharmacological Properties

This compound exhibits several pharmacological properties that make it suitable for therapeutic use:

- Anti-inflammatory : Reduces inflammation by inhibiting the release of inflammatory mediators.

- Immunosuppressive : Suppresses immune responses, beneficial in autoimmune conditions.

Formulations and Dosage Forms

The compound is available in various dosage forms:

| Formulation | Route | Strength | Market Status |

|---|---|---|---|

| Topical Cream | Topical | 1% - 2.5% | Prescription |

| Enema | Rectal | 100 mg/60 ml | Prescription |

| Intravenous Infusion | IV | Variable | Prescription |

作用机制

Hydrocortisone hemisuccinate hydrate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and the suppression of pro-inflammatory cytokines like interleukin-6 and interleukin-3 . This results in reduced inflammation and immune response. The compound also modulates gene expression, leading to various downstream effects that contribute to its therapeutic properties .

相似化合物的比较

Similar Compounds

Hydrocortisone acetate: Another ester of hydrocortisone with similar anti-inflammatory properties.

Hydrocortisone sodium succinate: A water-soluble form of hydrocortisone used for intravenous administration.

Prednisolone hemisuccinate: A similar corticosteroid with potent anti-inflammatory effects.

Uniqueness

Hydrocortisone hemisuccinate hydrate is unique due to its specific esterification with succinic acid, which enhances its solubility and bioavailability. This makes it particularly effective for certain medical applications, such as the treatment of acute inflammatory conditions .

属性

CAS 编号 |

83784-20-7 |

|---|---|

分子式 |

C25H36O9 |

分子量 |

480.5 g/mol |

IUPAC 名称 |

4-[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-4-oxobutanoic acid;hydrate |

InChI |

InChI=1S/C25H34O8.H2O/c1-23-9-7-15(26)11-14(23)3-4-16-17-8-10-25(32,24(17,2)12-18(27)22(16)23)19(28)13-33-21(31)6-5-20(29)30;/h11,16-18,22,27,32H,3-10,12-13H2,1-2H3,(H,29,30);1H2/t16?,17?,18?,22?,23-,24-,25-;/m0./s1 |

InChI 键 |

AFLWPAGYTPJSEY-WYMSNYCCSA-N |

SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |

手性 SMILES |

C[C@]12CCC(=O)C=C1CCC3C2C(C[C@]4(C3CC[C@@]4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |

规范 SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)CCC(=O)O)O)C)O.O |

Pictograms |

Irritant; Health Hazard |

同义词 |

A-hyrocort cortisol hemisuccinate cortisol succinate cortisol succinate, sodium salt cortisol-21-(hydrogen succinate) hydrocortisone 21-sodium succinate hydrocortisone hemisuccinate hydrocortisone hemisuccinate anhydrous hydrocortisone succinate pregn-4-ene-3,20-dione, 21-(3-carboxy-1-oxopropoxy)-11,17-dihydroxy-, (11beta)- Solu-Cortef Sopolcort H Sopolkort |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。